2-Allyl-1-(benzyloxy)anthracene-9,10-dione
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Overview
Description
2-Allyl-1-(benzyloxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an allyl group and a benzyloxy group attached to the anthracene core at the 2 and 1 positions, respectively. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-1-(benzyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Materials: Anthracene-9,10-dione, allyl bromide, and benzyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: Anthracene-9,10-dione is first reacted with benzyl alcohol in the presence of a base to form 1-(benzyloxy)anthracene-9,10-dione.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-1-(benzyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The allyl and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Allyl-1-(benzyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of dyes, organic light-emitting diodes (OLEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 2-Allyl-1-(benzyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, and inhibition of specific enzymes. These interactions can lead to various biological outcomes, including cell death, inhibition of cell proliferation, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photophysical studies.
9,10-Dimethylanthracene: Exhibits high emission yield and is used in triplet-triplet annihilation systems.
1,4-Dihydroxyanthraquinone: Used in dye production and has biological activities.
Uniqueness
2-Allyl-1-(benzyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. The presence of both allyl and benzyloxy groups allows for versatile chemical modifications and applications in various fields .
Biological Activity
2-Allyl-1-(benzyloxy)anthracene-9,10-dione is a synthetic derivative of anthracene and has garnered attention due to its potential biological activities. This compound belongs to the class of anthraquinones, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an allyl group and a benzyloxy substituent on the anthracene backbone, which may influence its reactivity and biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of anthracene-9,10-dione exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation in various tumor cell lines. The mechanism often involves the induction of apoptosis and the inhibition of topoisomerase II activity, which is crucial for DNA replication in cancer cells .
Case Study:
In a study evaluating the cytotoxic effects of anthraquinone derivatives on human leukemia cell lines (HL-60), significant inhibition was observed. The derivatives demonstrated IC50 values below 0.5 µM against several cancer types, indicating potent anticancer activity .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Research indicates that similar compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages .
Research Findings:
A disubstituted anthracene derivative showed significant inhibition of NO production at a concentration of 5 µg/mL with lower cytotoxicity compared to established drugs like mitoxantrone . This suggests a favorable therapeutic index for compounds in this class.
The biological activity of this compound is attributed to several mechanisms:
- Topoisomerase Inhibition: Anthraquinone derivatives can stabilize the topoisomerase-DNA complex, leading to DNA damage and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation: These compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.
- Inhibition of Inflammatory Pathways: By blocking key signaling pathways involved in inflammation, these compounds can reduce the production of pro-inflammatory cytokines.
Comparative Biological Activity Table
Compound | IC50 (µM) | Activity | Notes |
---|---|---|---|
This compound | TBD | Anticancer | Potential for selective toxicity |
Disubstituted Anthracene Derivative | <0.5 | Anticancer | Significant inhibition of IL-1β and TNF-α |
Mitoxantrone | TBD | Anticancer | Higher cytotoxicity compared to derivatives |
Properties
Molecular Formula |
C24H18O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-phenylmethoxy-2-prop-2-enylanthracene-9,10-dione |
InChI |
InChI=1S/C24H18O3/c1-2-8-17-13-14-20-21(24(17)27-15-16-9-4-3-5-10-16)23(26)19-12-7-6-11-18(19)22(20)25/h2-7,9-14H,1,8,15H2 |
InChI Key |
MTWZVZAPZUIPTK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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